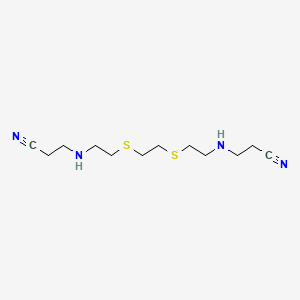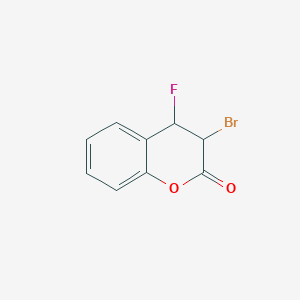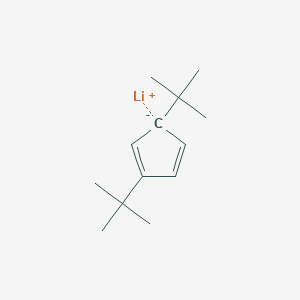
lithium;2,5-ditert-butylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2,5-ditert-butylcyclopenta-1,3-diene is an organometallic compound that features a lithium ion coordinated to a cyclopentadienyl ring substituted with two tert-butyl groups at the 2 and 5 positions. This compound is part of a broader class of cyclopentadienyl derivatives, which are known for their stability and utility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,5-ditert-butylcyclopenta-1,3-diene typically involves the deprotonation of 2,5-ditert-butylcyclopenta-1,3-diene using a strong base such as butyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,5-ditert-butylcyclopenta-1,3-diene+BuLi→this compound+BuH
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product .
Chemical Reactions Analysis
Types of Reactions
Lithium;2,5-ditert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadienyl derivatives.
Substitution: The lithium ion can be substituted with other metal ions to form different metallocenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or lithium aluminum hydride, and various metal halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various metallocenes, which are valuable in catalysis and materials science. For example, the substitution of lithium with iron can yield ferrocene derivatives, which are widely used as catalysts .
Scientific Research Applications
Lithium;2,5-ditert-butylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metallocenes and other organometallic complexes.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the use of cyclopentadienyl derivatives in drug delivery and as therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of lithium;2,5-ditert-butylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The lithium ion plays a crucial role in stabilizing the cyclopentadienyl ring and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound of lithium;2,5-ditert-butylcyclopenta-1,3-diene, known for its aromaticity and reactivity.
Ferrocene: A well-known metallocene with iron as the central metal ion, used extensively in catalysis and materials science.
Manganocene: Similar to ferrocene but with manganese as the central metal ion, used in various chemical applications.
Uniqueness
This compound is unique due to the presence of bulky tert-butyl groups, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .
Properties
CAS No. |
85655-75-0 |
|---|---|
Molecular Formula |
C13H21Li |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
lithium;2,5-ditert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H21.Li/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
InChI Key |
MWOFMTCFQHIZRD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)[C-]1C=CC(=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


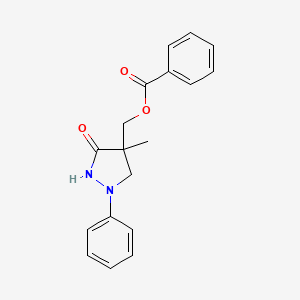
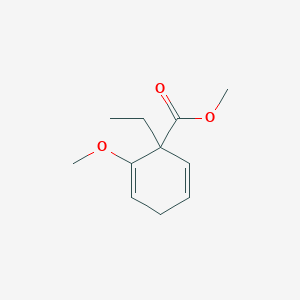
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
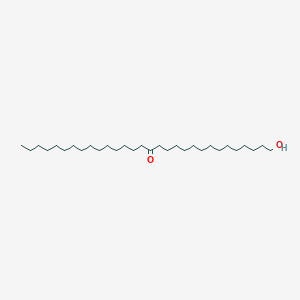

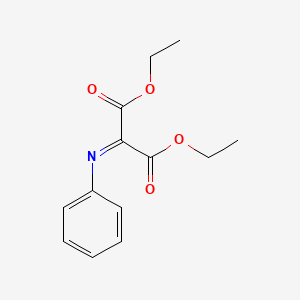
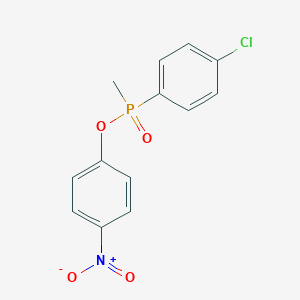
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
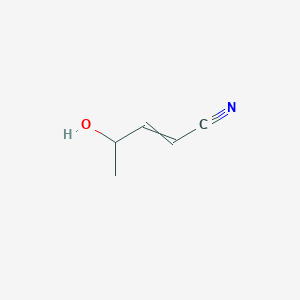
![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
